Peroxydehydrotumulosic acid
CAS No.: 943225-53-4
Cat. No.: VC7854261
Molecular Formula: C31H46O6
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943225-53-4 |
---|---|
Molecular Formula | C31H46O6 |
Molecular Weight | 514.7 g/mol |
IUPAC Name | (2R)-2-[(2R,4R,5R,6R,10R,13S)-4,13-dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl]-6-methyl-5-methylideneheptanoic acid |
Standard InChI | InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1 |
Standard InChI Key | NWPSXIIQUKYLPR-BGOOFPDJSA-N |
Isomeric SMILES | CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C24C=CC5([C@@]3(CC[C@@H](C5(C)C)O)C)OO4)C)C)O)C(=O)O |
SMILES | CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O |
Canonical SMILES | CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Peroxydehydrotumulosic acid (CAS: 943225-53-4) is characterized by a lanostane skeleton modified with epoxy, hydroxyl, and methylene groups. Its systematic name, (3β,8α,16α)-5,8-epidioxy-3,16-dihydroxy-24-methylene-lanosta-6,9(11)-dien-21-oic acid, reflects the presence of a 5,8-epidioxy bridge and a 24-methylene substituent . Key physicochemical properties include a predicted density of 1.19±0.1 g/cm³, a boiling point of 628.6±55.0°C, and a pKa of 4.62±0.10, indicating moderate acidity . The compound is typically isolated as a powdered solid requiring storage at 2–8°C to maintain stability .
Table 1: Physicochemical Properties of Peroxydehydrotumulosic Acid
Property | Value |
---|---|
Molecular Formula | C₃₁H₄₆O₆ |
Molar Mass (g/mol) | 514.7 |
Density (g/cm³) | 1.19±0.1 (Predicted) |
Boiling Point (°C) | 628.6±55.0 (Predicted) |
pKa | 4.62±0.10 (Predicted) |
Storage Conditions | 2–8°C |
Structural Relationship to Other Poria cocos Triterpenoids
Peroxydehydrotumulosic acid shares structural homology with dehydrotumulosic acid and pachymic acid, two well-studied triterpenoids from Poria cocos. The critical distinction lies in its 5,8-epidioxy moiety, which replaces the conventional double-bond system in dehydrotumulosic acid . This peroxidation likely enhances its reactivity toward lipid membranes and inflammatory mediators, as observed in related epoxy-triterpenoids .
Biosynthetic Origins and Natural Occurrence
Peroxydehydrotumulosic acid is exclusively isolated from the sclerotia of Poria cocos, a fungus parasitizing Pinus species. Its biosynthesis proceeds via the mevalonate pathway, with oxidative modifications introducing the epidioxy group at the C5 and C8 positions . The 24-methylene side chain arises from a late-stage alkylation step, a common feature in lanostane-type triterpenes .
Pharmacological Activities
Anti-Inflammatory Mechanisms
Peroxydehydrotumulosic acid exhibits potent anti-inflammatory effects, primarily through inhibition of phospholipase A2 (PLA2). In murine models of TPA-induced ear edema, it demonstrated an ID₅₀ of 0.68 nmol/ear, surpassing the activity of dehydrotumulosic acid (ID₅₀: 4.7 nmol/ear) . This activity correlates with its ability to block arachidonic acid release, thereby suppressing prostaglandin and leukotriene synthesis . Unlike glucocorticoids, its anti-edema effects remain unaffected by progesterone or protein synthesis inhibitors, suggesting a non-genomic mechanism .
Immunomodulatory Effects
The compound modulates cytokine secretion in human peripheral blood monocytes, reducing pro-inflammatory mediators such as TNF-α and IL-1β while enhancing IL-10 production . This dual activity aligns with its potential application in autoimmune disorders, where balanced immune regulation is critical.
Comparative Analysis with Related Triterpenoids
Peroxydehydrotumulosic acid’s bioactivity profile overlaps with but distinct from other Poria cocos triterpenes:
-
Pachymic acid (1): Less potent in PLA2 inhibition (ID₅₀: 4.7 nmol/ear) but effective in androgen-insensitive cancer models .
-
Dehydrotumulosic acid (2): Shares anti-inflammatory potency but lacks the peroxidized C5–C8 bridge, reducing membrane permeability .
-
Poricoic acid B (3): Superior in TPA-induced edema but inactive in arachidonic acid models .
Challenges and Future Directions
Despite promising preclinical data, clinical translation of peroxydehydrotumulosic acid faces hurdles:
-
Bioavailability: Its high molecular weight (514.7 g/mol) and lipophilicity limit oral absorption.
-
Synthetic Accessibility: Total synthesis remains unexplored, hindering structure-activity studies.
-
Toxicity Profiling: Chronic toxicity data in mammalian systems are absent.
Proposed strategies include nanoparticle encapsulation to enhance delivery and combinatorial regimens with immunotherapies. Further research should prioritize pharmacokinetic studies and Phase I clinical trials to validate safety and efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume